6-Chloro-7-methyl-2-(pyridin-3-yl)indoline
Description
Properties
Molecular Formula |
C14H13ClN2 |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
6-chloro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13ClN2/c1-9-12(15)5-4-10-7-13(17-14(9)10)11-3-2-6-16-8-11/h2-6,8,13,17H,7H2,1H3 |
InChI Key |
SXDGKENXIUDTCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(C2)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Ketone Precursor Design
A critical intermediate is 5-chloro-6-methyl-2-(pyridin-3-yl)cyclohexan-1-one , which incorporates the necessary substituents for subsequent cyclization. This ketone can be synthesized via Friedel-Crafts acylation of a pyridine-containing aromatic system, though steric and electronic factors necessitate careful optimization. Alternative routes involve Claisen-Schmidt condensations between pyridin-3-ylacetophenone derivatives and chloro-substituted aldehydes.
Cyclization and Reduction
Treatment of the ketone with phenylhydrazine under acidic conditions (e.g., polyphosphoric acid) generates the corresponding phenylhydrazone, which undergoes cyclization to form the indole intermediate. Subsequent hydrogenation using Pd/C or NaBH4 reduces the indole to indoline. For example, entry 8 in a study by Santaniello et al. demonstrated that 6-chloro-2-methyl-1H-indole could be hydrogenated to its indoline counterpart in 67% yield under mild conditions.
Key Reaction Conditions
-
Cyclization: Polyphosphoric acid, 120°C, 6–8 hours.
-
Reduction: 10% Pd/C, H2 (1 atm), ethanol, 25°C, 12 hours.
Reductive Amination Strategy
Reductive amination offers a versatile pathway to introduce the pyridin-3-yl group post-cyclization. This method is particularly advantageous for avoiding harsh cyclization conditions.
Indoline Core Synthesis
The indoline scaffold is first constructed without the pyridin-3-yl substituent. For instance, 6-chloro-7-methylindoline is synthesized via Fischer indole synthesis using 4-chloro-3-methylacetophenone as the ketone precursor. The resulting indoline is then subjected to reductive amination with pyridin-3-ylaldehyde.
Amination and Functionalization
The indoline’s secondary amine reacts with pyridin-3-ylaldehyde in the presence of NaBH3CN or H2/Pd, forming the desired C–N bond. A study by Mallu et al. demonstrated that analogous reductive aminations between indoline derivatives and aromatic aldehydes proceed in 65–78% yields, depending on the aldehyde’s electronic properties.
Optimized Parameters
Palladium-mediated coupling reactions enable direct introduction of the pyridin-3-yl group onto preformed indoline scaffolds. This approach is ideal for late-stage functionalization.
Halogenated Indoline Synthesis
A halogenated indoline precursor, such as 2-bromo-6-chloro-7-methylindoline , is prepared via electrophilic bromination using N-bromosuccinimide (NBS). The bromine atom at position 2 serves as a handle for Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling
Reaction of the brominated indoline with pyridin-3-ylboronic acid in the presence of Pd(PPh3)4 and K2CO3 affords the target compound. A protocol described by RSC authors achieved 85% yield for analogous couplings using 2-bromoindoles.
Reaction Conditions
-
Catalyst: Pd(PPh3)4 (5 mol%), toluene/ethanol (3:1), 80°C.
-
Base: K2CO3 (2 equiv), 12 hours.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and limitations of each method:
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Fischer Indole | 60–67 | Single-pot cyclization | Requires harsh acids |
| Reductive Amination | 65–78 | Mild conditions | Multi-step synthesis |
| Suzuki Coupling | 75–85 | Late-stage functionalization | Requires halogenated precursors |
Recent Advances and Alternative Techniques
Emerging strategies include photocatalytic C–H functionalization to install the pyridin-3-yl group directly. For example, visible-light-mediated coupling between indoline and pyridine derivatives has shown promise, though yields remain moderate (50–55%). Additionally, electrochemical methods are being explored to improve atom economy .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indoline core undergoes electrophilic substitution, primarily at activated positions. The chloro and methyl groups influence regioselectivity through electronic and steric effects:
-
Chloro group : Acts as a moderate electron-withdrawing group, directing electrophiles to meta/para positions relative to itself.
-
Methyl group : Electron-donating via hyperconjugation, activating adjacent positions (e.g., C5 or C8 of the indoline ring).
Example reaction :
| Reaction Type | Reagents/Conditions | Position Modified | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 or C8 | Nitro-substituted indoline derivative |
Cross-Coupling Reactions
The pyridinyl and chloro groups enable transition-metal-catalyzed couplings:
a) Suzuki-Miyaura Coupling
The chloro substituent at C6 participates in palladium-catalyzed cross-coupling with boronic acids:
| Substrate Position | Boronic Acid | Catalyst System | Yield | Application | Reference |
|---|---|---|---|---|---|
| C6 (Cl) | Aryl/heteroaryl-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 70–85% | Synthesis of biaryl derivatives |
b) Buchwald-Hartwig Amination
The pyridine nitrogen or indoline NH can act as directing groups for C–H functionalization:
| Position | Amine | Catalyst (Pd/Xantphos) | Ligand | Product | Reference |
|---|---|---|---|---|---|
| C4 (Pyridine ring) | Primary alkyl amine | Pd(OAc)₂ | Xantphos | Amino-functionalized pyridine-indoline |
Cycloaddition Reactions
The indoline scaffold participates in Zn(II)-catalyzed formal [3+2] or [4+2] cycloadditions to form polycyclic systems:
Example : Reaction with cyclic dienophiles (e.g., 1,3-dienes):
| Cycloaddition Type | Catalyst | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| [4+2] | ZnCl₂ | Toluene, 80°C, 12 hr | Tetrahydro-pyridazino-indoline | 68% |
The reaction proceeds via zwitterionic intermediates, with stereochemistry controlled by steric effects of the methyl group at C7.
a) Chloro Group Reactivity
The C6 chloro substituent is amenable to nucleophilic displacement:
| Nucleophile | Conditions | Product | Note | Reference |
|---|---|---|---|---|
| Thiolate | K₂CO₃, DMSO, 60°C | 6-Thioether indoline derivative | Retained pyridine moiety |
b) Pyridine Ring Modifications
The pyridin-3-yl group undergoes hydrogenation or oxidation:
| Reaction | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH | Piperidine-fused indoline | Partial saturation |
Oxidation and Reduction
-
Indoline ring oxidation : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the indoline to indole derivatives.
-
Methyl group oxidation : Strong oxidants (e.g., KMnO₄) oxidize the C7 methyl to a carboxylic acid under acidic conditions.
Scientific Research Applications
6-Chloro-7-methyl-2-(pyridin-3-yl)indoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Hydrazinecarbothioamide, N,N-dipropyl-2-(2-pyridinemethylene)- (SP-4-3 Copper(II) Complex)
- Structure : Contains a pyridinyl group linked to a hydrazinecarbothioamide backbone.
- Key Differences : The absence of an indoline core and presence of a copper-coordinated thioamide group distinguish it from the target compound.
- Activity : Demonstrates antifungal properties, suggesting pyridinyl groups in coordination complexes enhance bioactivity. The indoline core in 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline may offer improved metabolic stability compared to this acyclic analog .
Indoline D205 (Diphenylethenyl-Indoline-Rhodanine Dye)
- Structure : Features a bicyclic indoline core with rhodanine and diphenylethenyl groups.
- Key Differences : Replacement of rhodanine groups in D205 with pyridin-3-yl and chloro/methyl groups in the target compound alters electronic properties.
- Electronic Properties: Indoline D205 exhibits localized HOMO (on diphenylethenyl/indoline) and LUMO (on rhodanine), whereas the pyridin-3-yl group in the target compound may delocalize electron density, affecting redox potentials and light absorption in dye applications .
Chloro- and Methyl-Substituted Indoline/Indole Derivatives
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
- Structure : Indole core with chlorine at position 7 and methyl at position 3.
- Key Differences : The indole core (fully aromatic) vs. indoline (partially saturated) affects aromaticity and hydrogen-bonding capacity.
- Reactivity : Indole derivatives are prone to electrophilic substitution, while indoline’s saturation may enhance stability against oxidation. The 6-chloro substitution in the target compound may reduce steric hindrance compared to 7-chloro in this analog .
6-Aminoindoline Dihydrochloride
- Structure: Indoline with an amino group at position 4.
- Key Differences: Substitution of amino (electron-donating) with chloro (electron-withdrawing) and methyl groups alters electronic and steric profiles.
- Applications: Amino-substituted indolines are intermediates in drug synthesis (e.g., serotonin analogs), whereas chloro/methyl groups in the target compound may favor hydrophobic interactions in enzyme inhibition .
Metabolic and Catalytic Behavior
Indoline Oxidation by DNT Dioxygenase
- Activity : Indoline is oxidized to indole and further to indigo by enzymes like NDO.
- Comparison : Substituents like chloro and methyl in 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline may hinder enzyme access, reducing oxidation rates compared to unsubstituted indoline. Pyridin-3-yl groups could introduce steric or electronic barriers, altering metabolic pathways .
Data Tables
Table 1: Structural and Electronic Comparison of Indoline Derivatives
Table 2: Substituent Effects on Reactivity
Biological Activity
6-Chloro-7-methyl-2-(pyridin-3-yl)indoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
Synthesis
The synthesis of 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline typically involves multi-step organic reactions starting from readily available precursors. The compound can be synthesized using methods that include cyclization reactions and subsequent functional group modifications. For instance, derivatives of 6-chloro-pyridin-2-yl amines have been synthesized and evaluated for their biological activities, demonstrating the versatility of this chemical framework in medicinal chemistry .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives related to 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline. For example, derivatives synthesized from 2-amino-6-chloropyridine exhibited significant antibacterial activity against several pathogenic strains, including:
| Microorganism | Activity |
|---|---|
| Bacillus subtilis | Moderate to Good |
| Staphylococcus aureus | Potent |
| Xanthomonas campestris | Moderate |
| Escherichia coli | Moderate |
| Fusarium oxysporum | Moderate |
Compounds such as 3a, 3f, and 3h were noted for their potent antibacterial effects against the tested strains, suggesting that modifications at specific positions on the pyridine ring can enhance activity .
Anticancer Activity
The potential anticancer activity of related indole derivatives has also been investigated. In vitro studies demonstrated that certain compounds derived from indole frameworks exhibited significant cytotoxicity against various cancer cell lines. For instance, one study reported that specific indole derivatives inhibited tumor growth in xenograft models, indicating their potential as therapeutic agents for cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR of 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline is crucial for optimizing its biological activity. Research has shown that modifications to the indole core and the pyridine substituent can significantly influence both potency and selectivity. Key findings include:
- Substituent Effects : Different substituents at the 2-position of the indole can enhance or diminish activity.
- Hydrogen Bonding : The presence of hydrogen bond donors or acceptors within the molecule is critical for maintaining biological activity.
- Planarity and Sterics : Alterations that affect the planarity of the molecule can influence solubility and bioavailability, impacting overall efficacy .
Case Studies
Several case studies illustrate the biological potential of derivatives related to 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline:
- Antimicrobial Efficacy : A study demonstrated that a series of synthesized compounds showed varying degrees of activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), with some compounds achieving MIC values as low as 0.98 μg/mL .
- Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects of indole derivatives on A549 lung cancer cells, revealing significant antiproliferative activity compared to standard chemotherapeutics .
Q & A
Q. What factorial design parameters should be prioritized when scaling up synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
